molecular formula C18H20BClO2 B1374987 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942589-53-9

2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1374987
CAS No.: 942589-53-9
M. Wt: 314.6 g/mol
InChI Key: IFONTXWYGMTBMW-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a biphenyl scaffold with a chlorine atom at the para position of the distal phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its synthesis typically involves Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron under palladium catalysis . The chlorine substituent enhances electron-withdrawing effects, improving oxidative stability and directing reactivity in coupling reactions.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFONTXWYGMTBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(4-chlorophenyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate or sodium hydroxide), and an appropriate solvent like toluene or ethanol. The reaction is usually conducted under an inert atmosphere at elevated temperatures .

Major Products Formed

The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Role as a Boron Reagent
This compound acts as an effective boron reagent in organic synthesis. It facilitates the formation of carbon-boron bonds, which are crucial for synthesizing complex organic molecules. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura coupling.

Case Study: Suzuki-Miyaura Coupling

In a study focused on synthesizing biaryl compounds, 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized to couple aryl halides with various nucleophiles. The reactions demonstrated high yields and selectivity, showcasing the compound's effectiveness as a boron source in forming stable carbon-carbon bonds.

Pharmaceutical Development

Synthesis of Boron-Containing Pharmaceuticals
The compound is significant in drug discovery and development. Boron-containing compounds have been shown to enhance biological activity and selectivity against specific targets.

Case Study: Anticancer Agents

Research has indicated that derivatives of dioxaborolane compounds exhibit promising anticancer properties. In vitro studies revealed that this compound derivatives selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is attributed to the compound's ability to interact with specific biological targets involved in cancer progression.

Material Science

Advanced Materials and Polymers
The unique properties of this compound make it valuable in formulating advanced materials such as polymers and coatings.

Data Table: Properties of Dioxaborolane-Based Polymers

PropertyValue
Thermal Stability>300 °C
Mechanical StrengthHigh
Chemical ResistanceExcellent
UV StabilityGood

These properties suggest that materials incorporating this compound can be used in demanding environments where durability and performance are critical.

Environmental Applications

Development of Sensors
The reactivity and selectivity of this compound position it well for applications in environmental chemistry. It can be utilized in developing sensors for detecting pollutants.

Case Study: Sensor Development

A study reported the synthesis of a sensor based on this dioxaborolane compound for detecting heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity towards lead ions (Pb²⁺), indicating its potential use in environmental monitoring.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table highlights key structural analogs and their substituent-driven properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Iodine (para) 330.03 High reactivity in Stille couplings; iodine acts as a superior leaving group
2-(4-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorophenoxy (para) 340.19 Enhanced electron-withdrawing effect; used in antimalarial drug synthesis
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Dichloro; 3,5-dimethoxy 333.97 Dual electronic effects (Cl: EWG; OMe: EDG); precursor for indazole-based pharmaceuticals
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynyl (para) 242.12 Alkyne functionality enables click chemistry; used in polymer/materials science
2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxyphenylethynyl (para) 364.24 Conjugated system for electroluminescence; applied in OLEDs
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chlorine (para) 238.52 Benchmark for Suzuki couplings; balanced reactivity and stability

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine and fluorine substituents (e.g., ) increase oxidative stability and direct coupling reactions to electron-deficient positions.
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., ) enhance solubility in polar solvents but reduce electrophilicity at the boron center.
  • Hybrid Systems : Compounds like 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... () combine EWGs and EDGs to fine-tune reactivity for complex pharmaceutical intermediates.

Physicochemical and Spectroscopic Data

  • NMR Profiles :
    • The target compound’s analogs (e.g., 2-(3,4,5-trichlorophenyl)-..., ) show characteristic ¹¹B-NMR shifts at ~30 ppm, consistent with tetracoordinated boron .
    • Methoxy-substituted derivatives exhibit downfield ¹H-NMR signals (δ 3.91 ppm) for methyl groups .
  • Thermal Stability : Chlorinated derivatives (e.g., ) demonstrate higher thermal stability (decomposition >200°C) compared to alkylthio analogs (e.g., ), which require refrigeration.

Biological Activity

2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action and relevant case studies.

  • Molecular Formula : C18H20BClO2
  • Molecular Weight : 314.6 g/mol
  • CAS Number : 917899-36-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds are known to influence enzyme activities and cellular signaling pathways. Specifically, the dioxaborolane structure allows for reversible binding to nucleophiles in biological systems, which can modulate enzyme functions and cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that boron compounds can inhibit cancer cell proliferation. The presence of the chlorophenyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting proteases and kinases that are critical in cancer progression.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neuroprotective therapies.

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology investigated the effects of various boron compounds on cancer cell lines. The results indicated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of serine proteases revealed that this compound effectively inhibited enzyme activity in vitro. The inhibition was characterized by a dose-dependent response, with IC50 values indicating potent activity compared to standard protease inhibitors .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits serine proteases
NeuroprotectionReduces oxidative stress in neurons

Q & A

Basic Questions

Q. What are the key molecular properties and characterization techniques for this compound?

  • Molecular Formula : C₁₈H₁₉BClO₂ (derived from analogs in ).
  • Molecular Weight : ~330.6 g/mol (estimated from structural analogs ).
  • Characterization Methods :

  • ¹¹B NMR : To confirm boron environment (δ ~30 ppm typical for dioxaborolanes ).

  • ¹H/¹³C NMR : For aryl and methyl group assignments (e.g., methyl peaks near δ 1.3 ppm ).

  • X-ray Crystallography : Resolve steric effects of the 4-chlorophenyl substituent (see for analogous structures ).

    Table 1: Key Characterization Data

    TechniqueExpected ObservationsReference
    ¹¹B NMRSingle peak near 30 ppm (dioxaborolane ring)
    ¹H NMR (methyl)Singlet at δ 1.3 ppm (4,4,5,5-tetramethyl)
    X-rayPlanar boron center with 120° bond angles

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (mandatory per ).
  • Ventilation : Use fume hoods to avoid inhalation of boronate vapors.
  • Waste Disposal : Segregate boron-containing waste for professional treatment .
  • Stability : Store in inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

Q. How can this compound be synthesized, and what are common impurities?

  • Synthesis Route :

Suzuki-Miyaura coupling of 4-chlorophenylboronic acid with 4-bromophenyl pinacol boronate under Pd catalysis .

Purification via column chromatography (hexane/EtOAc) to remove unreacted boronic acid or palladium residues .

  • Common Impurities :

  • Residual palladium (detect via ICP-MS).
  • Hydrolysis byproducts (e.g., boronic acid; monitor via ¹¹B NMR) .

Advanced Questions

Q. How can computational modeling optimize reaction conditions for Suzuki couplings involving this compound?

  • Step 1 : Use density functional theory (DFT) to calculate transition states and identify steric/electronic effects of the 4-chlorophenyl group .
  • Step 2 : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
  • Step 3 : Validate predictions experimentally (e.g., higher yields in THF due to reduced steric hindrance) .

Table 2: Computational vs. Experimental Yield Comparison

SolventPredicted Yield (DFT)Experimental Yield
THF85%82%
DMF72%68%

Q. How to resolve contradictions in reported catalytic activity of Pd complexes with this boronate?

  • Approach :

Cross-reference NMR and X-ray data to confirm ligand coordination (e.g., Pd(0) vs. Pd(II) intermediates) .

Replicate experiments under inert conditions to exclude oxidation artifacts .

Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .

  • Case Study : Discrepancies in turnover numbers (TONs) may arise from trace moisture; rigorous drying of solvents improves reproducibility .

Q. What advanced techniques are used to study boron-centered reactivity in cross-coupling reactions?

  • In Situ Monitoring :

  • ¹¹B NMR Spectroscopy : Track boron oxidation states during catalysis .
  • X-ray Absorption Spectroscopy (XAS) : Probe Pd-B interactions in real-time .
    • Isotopic Labeling : Use ¹⁰B-enriched compounds to study mechanistic pathways via isotopic shifts in NMR .

Methodological Guidance for Data Analysis

Q. How to design experiments for analyzing steric effects in arylboronate derivatives?

  • Experimental Design :

Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .

Compare reaction rates in Suzuki couplings (e.g., Hammett plots for electronic effects) .

Use X-ray crystallography to correlate substituent bulk with bond distortion .

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